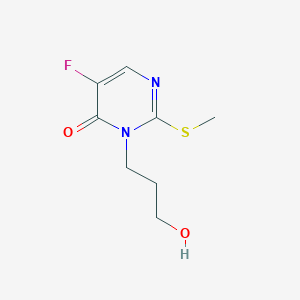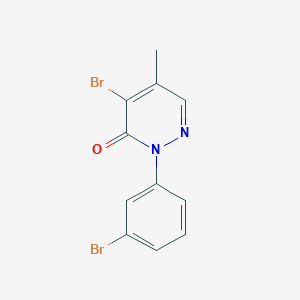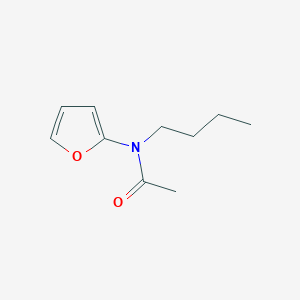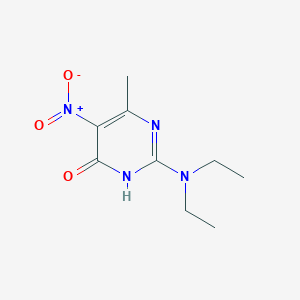
S-(2-(Dimethylamino)ethyl) methylcarbamothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(2-(Dimethylamino)ethyl) methylcarbamothioate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dimethylamino group, an ethyl chain, and a methylcarbamothioate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-(Dimethylamino)ethyl) methylcarbamothioate typically involves the reaction of dimethylamine with ethyl chloroformate, followed by the introduction of a methylcarbamothioate group. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors. The process involves the use of automated systems to control the reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and solvents is also common to enhance the reaction efficiency.
化学反应分析
Types of Reactions
S-(2-(Dimethylamino)ethyl) methylcarbamothioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced products.
Substitution: In this reaction, one functional group in the compound is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
科学研究应用
S-(2-(Dimethylamino)ethyl) methylcarbamothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the production of polymers, coatings, and other industrial materials.
作用机制
The mechanism of action of S-(2-(Dimethylamino)ethyl) methylcarbamothioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Poly(2-(dimethylamino)ethyl methacrylate): This compound shares the dimethylaminoethyl group and is used in similar applications, such as drug delivery and polymer synthesis.
Polyethyleneimine: Another compound with similar functional groups, used in gene delivery and as a flocculant.
Poly(L-lysine): Used in biomedical applications, it shares some structural similarities with S-(2-(Dimethylamino)ethyl) methylcarbamothioate.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.
属性
CAS 编号 |
87820-00-6 |
|---|---|
分子式 |
C6H14N2OS |
分子量 |
162.26 g/mol |
IUPAC 名称 |
S-[2-(dimethylamino)ethyl] N-methylcarbamothioate |
InChI |
InChI=1S/C6H14N2OS/c1-7-6(9)10-5-4-8(2)3/h4-5H2,1-3H3,(H,7,9) |
InChI 键 |
WWKYILJJZHTUJX-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)SCCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Methyl-5-nitro-2,3-dihydro-imidazo[2,1-b]oxazole](/img/structure/B12911068.png)






![Furan, 2,2'-[(2,4-dimethoxyphenyl)methylene]bis[5-methyl-](/img/structure/B12911099.png)
![2-Methyl-6-phenylimidazo[1,2-b]pyridazine](/img/structure/B12911115.png)
![3-[(4-Chlorophenyl)thio]-10-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B12911118.png)

![4-Quinazolinamine, N-[2-(4-morpholinyl)ethyl]-2-(2-pyridinyl)-](/img/structure/B12911136.png)
